molecular formula C11H11FO B1324739 2-Fluorophenyl cyclobutyl ketone CAS No. 898790-94-8

2-Fluorophenyl cyclobutyl ketone

Cat. No. B1324739
M. Wt: 178.2 g/mol
InChI Key: MSDADPFNGLVOAE-UHFFFAOYSA-N
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Description

2-Fluorophenyl cyclobutyl ketone is a chemical compound with the molecular formula C₁₁H₁₁FO . It falls under the category of ketones and contains a four-membered cyclobutyl ring. The presence of a fluorine atom on the phenyl ring distinguishes it from other related compounds .

Scientific Research Applications

Synthesis of Ketamine Derivatives

Research has explored the development of novel ketamine derivatives, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a fluoroderivative of ketamine. This compound was synthesized through a multistep process starting from fluorobenzonitrile and involved reactions with Grignard reagents, bromination, and a thermal rearrangement reaction. Preliminary animal tests indicated potential advantages over ketamine in terms of effective dosage and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Structural Characterization of Aromatic Ketones

A study on the synthesis and structural characterization of a novel fluorinated aromatic ketone, specifically 2,4-di(4-fluorophenyl) acetophenone, has been conducted. This compound was synthesized from 4-fluorophenol and 2,4-difluoroacetophenone using a catalyst, with its structure confirmed through various diffraction methods (Zhai, 2013).

Heck Reaction with Fluoro Ketones

The Heck reaction involving 3-fluoro-3-buten-2-one, prepared from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, has been studied. This reaction, catalyzed by Pd(OAc)2, yields Z-3-fluorobenzalacetones, demonstrating the utility of fluoro ketones in organic synthesis (Patrick, Agboka, & Gorrell, 2008).

Catalytic Asymmetric Epoxidation

Research into chiral fluoro ketones for catalytic asymmetric epoxidation of alkenes has been conducted. Two structurally distinct chiral fluoro ketones were prepared and evaluated as enantioselective catalysts, showing varying degrees of reactivity and enantioselectivity, thus highlighting the potential of fluoro ketones in asymmetric synthesis (Denmark & Matsuhashi, 2002).

properties

IUPAC Name

cyclobutyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDADPFNGLVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642538
Record name Cyclobutyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl cyclobutyl ketone

CAS RN

898790-94-8
Record name Cyclobutyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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